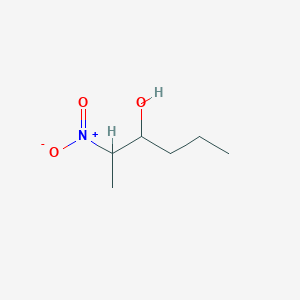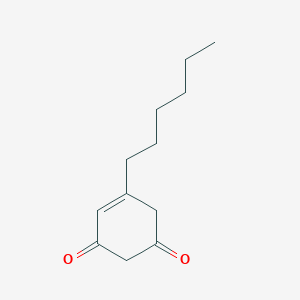
5-Hexylcyclohex-4-ene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexylcyclohex-4-ene-1,3-dione is an organic compound belonging to the class of cyclohexane derivatives It features a cyclohexane ring with a hexyl group attached at the 5-position and two keto groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexylcyclohex-4-ene-1,3-dione typically involves the reaction of cyclohexane derivatives with appropriate reagents under controlled conditions. One common method includes the use of 1,3-cyclohexanedione as a starting material, which undergoes alkylation with hexyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexylcyclohex-4-ene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or sulfonates in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Applications De Recherche Scientifique
5-Hexylcyclohex-4-ene-1,3-dione has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Mécanisme D'action
The mechanism by which 5-Hexylcyclohex-4-ene-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The keto groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, modulation of signaling pathways, and effects on cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog with similar reactivity but lacking the hexyl group.
5-Methylcyclohex-4-ene-1,3-dione: Similar structure with a methyl group instead of a hexyl group.
5-Phenylcyclohex-4-ene-1,3-dione: Contains a phenyl group, offering different chemical and biological properties.
Uniqueness
5-Hexylcyclohex-4-ene-1,3-dione is unique due to the presence of the hexyl group, which can influence its solubility, reactivity, and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new applications .
Propriétés
Numéro CAS |
5447-85-8 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
5-hexylcyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-6-10-7-11(13)9-12(14)8-10/h7H,2-6,8-9H2,1H3 |
Clé InChI |
OHOSERCMJSAKGW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC(=O)CC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


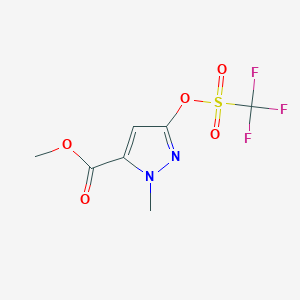
![4,5,6,7-Tetrahydrobenzo[b]thiophene-6-carboxylic acid](/img/structure/B13996910.png)
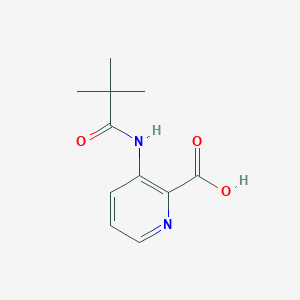
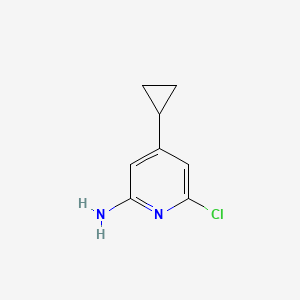
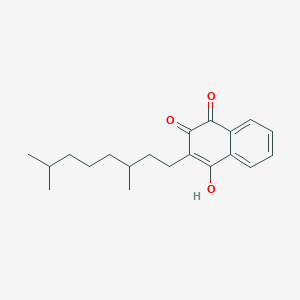
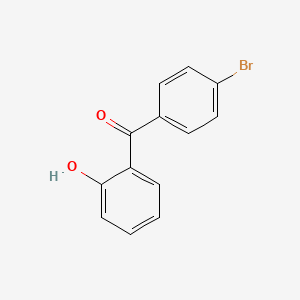

![N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine](/img/structure/B13996962.png)
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B13996972.png)


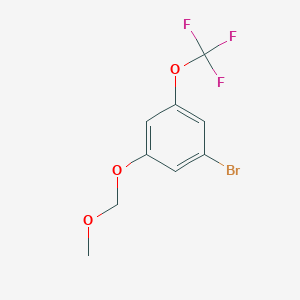
![Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13996986.png)
